molecular formula C20H17N3O4S B2710784 N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide CAS No. 678147-15-4

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B2710784
CAS RN: 678147-15-4
M. Wt: 395.43
InChI Key: AEVTWCJCVVAUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Kinase Inhibitory Activities

  • Src Kinase Inhibitor : A derivative of this compound, KX2-391, has been identified as a highly selective Src substrate binding site inhibitor. Various derivatives have been synthesized to better understand the role of pyridine ring and N-benzyl substitution. These derivatives showed inhibition of c-Src kinase and potential for cell proliferation inhibition in human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Properties : Novel series of derivatives have demonstrated significant antibacterial activity against common pathogens like Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, and antifungal activity against Aspergillus fumigatus and Candida albicans (Devi et al., 2022).

Antitumor Potential

  • Dual Inhibitors of DHFR and TS : Compounds synthesized from this class have shown to be dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating potential as antitumor agents. The pyrrolo[2,3-d]pyrimidine scaffold in these compounds contributes to their tumor inhibitory activity (Gangjee et al., 2005).

Chemical Synthesis and Characterization

  • Novel Synthetic Methods : Research has been conducted on synthesizing novel thienopyrimidine linked rhodanine derivatives. These derivatives have shown potential as antimicrobial agents with significant activity against various bacterial strains (Kerru et al., 2019).

  • Heterocyclic Synthesis : Studies have explored the synthesis of polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene, demonstrating the compound's versatility in chemical reactions and potential for creating diverse heterocyclic structures (Elian et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18-9-15(14-4-2-1-3-5-14)22-20(23-18)28-11-19(25)21-10-13-6-7-16-17(8-13)27-12-26-16/h1-9H,10-12H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVTWCJCVVAUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.